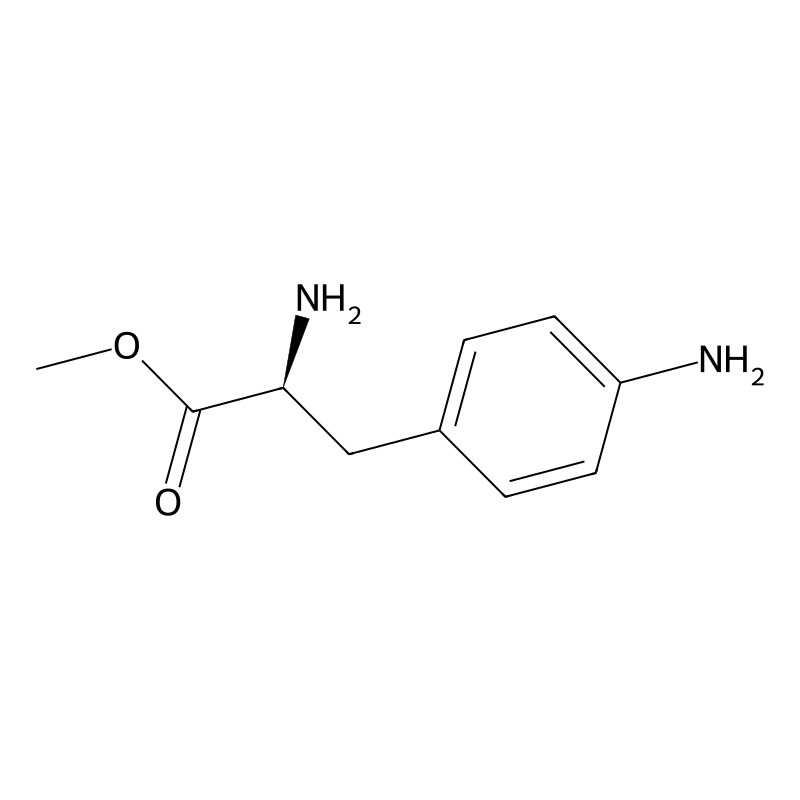

4-Amino-L-phenylalanine methyl ester

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

4-Amino-L-phenylalanine methyl ester is an amino acid derivative that plays a significant role in biochemical research and applications. This compound features an amino group at the fourth position of the phenylalanine structure, which is a standard amino acid involved in protein synthesis. The methyl ester form enhances its solubility and bioavailability, making it particularly useful in various chemical and biological studies. The molecular formula for 4-Amino-L-phenylalanine methyl ester is with a molecular weight of approximately 196.22 g/mol .

- Esterification: It can react with alcohols to form esters, a reaction that can be catalyzed by acids.

- Hydrolysis: Under acidic or basic conditions, the methyl ester can hydrolyze to release 4-amino-L-phenylalanine and methanol.

- Transamidation: The amino group can participate in transamidation reactions, forming new amide bonds with various acylating agents.

These reactions are crucial for synthesizing more complex molecules in organic chemistry and biochemistry.

4-Amino-L-phenylalanine methyl ester exhibits biological activities that make it relevant in pharmacological studies. It is particularly noted for its potential role as a precursor in the synthesis of pharmacologically active compounds. Its structural similarity to natural amino acids allows it to interact with biological systems, influencing protein structure and function. Furthermore, it has been studied for its impact on neurotransmitter synthesis, particularly in relation to dopamine production due to its phenylalanine content.

The synthesis of 4-Amino-L-phenylalanine methyl ester can be achieved through several methods:

- Direct Amination: Starting from L-phenylalanine methyl ester, the introduction of an amino group at the fourth position can be accomplished through various amination techniques.

- Protection and Deprotection Strategy: The amino group may be protected using tert-butoxycarbonyl (Boc) groups during synthesis to prevent unwanted reactions, followed by deprotection to yield the final product.

- Enzymatic Methods: Enzymatic catalysis can also be employed for more selective transformations, providing higher yields and purity.

These methods allow for the efficient production of 4-Amino-L-phenylalanine methyl ester tailored for specific applications.

4-Amino-L-phenylalanine methyl ester finds applications across various fields:

- Pharmaceutical Research: Utilized as a building block in drug development, particularly for compounds targeting neurological disorders.

- Biochemical Studies: Acts as a substrate in enzyme assays and studies involving amino acid metabolism.

- Synthetic Biology: Employed in the design of novel peptides and proteins with enhanced properties.

Its versatility makes it a valuable compound in both academic research and industrial applications.

Interaction studies involving 4-Amino-L-phenylalanine methyl ester typically focus on its binding affinity with enzymes and receptors. Research has shown that this compound can influence the activity of certain enzymes involved in amino acid metabolism, potentially affecting physiological processes like neurotransmitter synthesis. Additionally, studies exploring its interaction with receptors may provide insights into its role as a modulator of biological pathways.

Several compounds share structural similarities with 4-Amino-L-phenylalanine methyl ester, each possessing unique properties:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| 4-Nitro-L-phenylalanine Methyl Ester | 224.22 g/mol | Contains a nitro group, influencing reactivity. | |

| Acetyl-4-amino-L-phenylalanine Methyl Ester | 236.27 g/mol | Acetylated form provides different solubility properties. | |

| Phenylalanine Methyl Ester | 181.22 g/mol | Lacks the amino substitution at the fourth position. |

These compounds illustrate the diversity within this chemical class while highlighting the unique features of 4-Amino-L-phenylalanine methyl ester that make it particularly useful in research settings. Each compound's distinct functional groups contribute to varying reactivities and biological activities, offering numerous avenues for exploration in synthetic chemistry and pharmacology.